Chloro(2-methoxyheptyl)mercury
Description
Chloro(2-methoxyheptyl)mercury is an organomercury compound characterized by a mercury atom bonded to a heptyl chain substituted with a methoxy group at the second carbon. Its molecular formula is C₈H₁₇ClHgO, with a molecular weight of approximately 381.3 g/mol (estimated based on structural analogs in and ). Organomercury compounds like this are historically significant in industrial applications but are now heavily regulated due to their neurotoxicity and environmental persistence .
Properties
CAS No. |
62594-78-9 |
|---|---|
Molecular Formula |
C8H17ClHgO |
Molecular Weight |
365.26 g/mol |
IUPAC Name |
chloro(2-methoxyheptyl)mercury |
InChI |
InChI=1S/C8H17O.ClH.Hg/c1-4-5-6-7-8(2)9-3;;/h8H,2,4-7H2,1,3H3;1H;/q;;+1/p-1 |
InChI Key |
ZNMHVSWCLFUXMZ-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCC(C[Hg]Cl)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Chloro(2-methoxyheptyl)mercury typically involves the reaction of mercury(II) chloride with 2-methoxyheptanol in the presence of a base. The reaction proceeds as follows:
- A base such as sodium hydroxide is introduced to facilitate the reaction.
- The mixture is stirred at room temperature until the reaction is complete.
- The product is then isolated by filtration and purified through recrystallization.
Mercury(II) chloride: is dissolved in a suitable solvent such as ethanol.
2-methoxyheptanol: is added to the solution.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale reactors: to mix mercury(II) chloride and 2-methoxyheptanol.
Automated systems: to control the addition of reagents and maintain optimal reaction conditions.
Purification units: to isolate and purify the final product.
Chemical Reactions Analysis
Types of Reactions
Chloro(2-methoxyheptyl)mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) oxide and other by-products.
Reduction: It can be reduced to elemental mercury and other organic compounds.
Substitution: The chloro group can be substituted with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or ammonia can facilitate substitution reactions.
Major Products Formed
Oxidation: Mercury(II) oxide and various organic by-products.
Reduction: Elemental mercury and organic compounds.
Substitution: Derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
Chloro(2-methoxyheptyl)mercury has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its effects on biological systems, particularly its interactions with proteins and enzymes.
Medicine: Investigated for potential therapeutic uses and its toxicological effects.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Chloro(2-methoxyheptyl)mercury involves its interaction with biological molecules. The mercury atom can bind to thiol groups in proteins, leading to:
Inhibition of enzyme activity: By binding to the active sites of enzymes, it can inhibit their catalytic functions.
Disruption of cellular processes: The compound can interfere with cellular signaling pathways and metabolic processes.
Comparison with Similar Compounds
Structural Analogs
Table 1: Structural and Molecular Comparisons
Key Observations :
- Functional Groups: The methoxy group improves water solubility relative to non-functionalized alkylmercury compounds (e.g., chloro(heptyl)mercury) but reduces it compared to hydroxylated or aromatic analogs .
- Aryl vs. Alkyl : Aryl derivatives (e.g., chloro(2-methoxyphenyl)mercury) are generally less toxic and persistent than alkylmercury compounds due to slower biomethylation rates .
Toxicity and Environmental Impact
Table 2: Toxicity Data and Regulatory Limits
Key Observations :
- Toxicity Trends : Alkylmercury compounds (e.g., chloro(ethyl)mercury) exhibit higher acute toxicity than aryl or alkoxyalkyl analogs. The target compound’s toxicity is likely intermediate, influenced by its methoxy group .
- Regulatory Limits: All organomercury compounds fall under OSHA’s permissible exposure limit (PEL) of 0.1 mg/m³ (skin), emphasizing their hazardous nature .
- Environmental Fate: The methoxy group may enhance degradation via hydrolysis compared to non-functionalized alkylmercury compounds, though this remains speculative without direct data .
Physicochemical Properties
Table 3: Property Comparison
| Property | This compound | Chloro(heptyl)mercury | Chloro(2-methoxyphenyl)mercury |
|---|---|---|---|
| Water Solubility | Moderate (ether group) | Low | Low (aromatic hydrophobicity) |
| Log P (Octanol-Water) | ~3.5 (estimated) | ~4.2 | ~2.8 |
| Stability | Stable; slow hydrolysis | Very stable | Stable; resistant to oxidation |
Key Observations :
- Stability : Hydrolysis of the Hg-C bond is slower in alkylmercury compounds than in arylmercury, though the methoxy group may slightly accelerate this process .
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